Benzimidazole, 1-(2-aminoethyl)-
Overview
Description
Benzimidazole, 1-(2-aminoethyl)- is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
The exact mass of the compound Benzimidazole, 1-(2-aminoethyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzimidazole, 1-(2-aminoethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzimidazole, 1-(2-aminoethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Benzimidazole, 1-(2-aminoethyl)-, is a derivative of the benzimidazole class of compounds. The primary target of benzimidazole derivatives is often the Bcl-2 protein , an anti-apoptotic protein that is a well-known and appealing cancer therapy target . This protein plays a crucial role in regulating cell death, making it a significant target for potential chemotherapeutic agents .
Mode of Action
Benzimidazole derivatives interact with their targets, such as Bcl-2, by binding to them and inhibiting their function . This interaction can lead to the induction of apoptosis, or programmed cell death, in cancer cells . The presence of certain substituents on the benzimidazole molecule can significantly influence its anticancer activity .
Biochemical Pathways
Benzimidazole derivatives have been found to exhibit various pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, and antihypertensive effects . These activities suggest that benzimidazole derivatives may affect a wide range of biochemical pathways, potentially including those involved in cell growth, cell death, and immune response .
Pharmacokinetics
Benzimidazole derivatives are generally known for their increased stability, bioavailability, and significant biological activity . These properties suggest that Benzimidazole, 1-(2-aminoethyl)-, may have favorable ADME properties that enhance its bioavailability and therapeutic potential .
Result of Action
The primary result of the action of Benzimidazole, 1-(2-aminoethyl)-, is likely the induction of apoptosis in cancer cells . By inhibiting the function of anti-apoptotic proteins like Bcl-2, benzimidazole derivatives can trigger programmed cell death, thereby inhibiting the growth and proliferation of cancer cells . This can lead to a reduction in tumor size and potentially improve patient outcomes .
Action Environment
The action, efficacy, and stability of Benzimidazole, 1-(2-aminoethyl)-, can be influenced by various environmental factors. For instance, benzimidazole fungicides, which are structurally similar to Benzimidazole, 1-(2-aminoethyl)-, have been found to be effective in extremely aggressive, corrosive acidic media . This suggests that the action of Benzimidazole, 1-(2-aminoethyl)-, may also be influenced by the pH of its environment . Other potential influencing factors could include temperature, the presence of other substances, and the specific characteristics of the target cells .
Biochemical Analysis
Biochemical Properties
Benzimidazole, 1-(2-aminoethyl)-, plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in DNA replication and repair, such as topoisomerases. Additionally, it can bind to proteins involved in cell signaling pathways, thereby modulating their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or protein .
Cellular Effects
Benzimidazole, 1-(2-aminoethyl)-, exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, this compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It also affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases .
Molecular Mechanism
The molecular mechanism of action of Benzimidazole, 1-(2-aminoethyl)-, involves several key processes. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it can inhibit the activity of topoisomerases by stabilizing the DNA-enzyme complex, preventing the relaxation of supercoiled DNA. Additionally, it can activate certain receptors involved in cell signaling, leading to downstream effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzimidazole, 1-(2-aminoethyl)-, can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over extended periods. Long-term exposure to Benzimidazole, 1-(2-aminoethyl)-, has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Benzimidazole, 1-(2-aminoethyl)-, vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been noted, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .
Metabolic Pathways
Benzimidazole, 1-(2-aminoethyl)-, is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination. For example, cytochrome P450 enzymes play a crucial role in the metabolism of this compound, leading to the formation of various metabolites. These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for adverse effects .
Transport and Distribution
The transport and distribution of Benzimidazole, 1-(2-aminoethyl)-, within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, certain transporters may facilitate the uptake of the compound into cells, while binding proteins may sequester it in specific tissues, affecting its overall distribution and activity .
Subcellular Localization
Benzimidazole, 1-(2-aminoethyl)-, exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles. For example, the compound may localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and cellular processes .
Properties
IUPAC Name |
2-(benzimidazol-1-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c10-5-6-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZGUUDIJIOTJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204184 | |
Record name | Benzimidazole, 1-(2-aminoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55661-34-2 | |
Record name | 1H-Benzimidazole-1-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55661-34-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzimidazole, 1-(2-aminoethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055661342 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzimidazole, 1-(2-aminoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20204184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-1,3-benzodiazol-1-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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